molecular formula C20H33NO3 B5534378 (3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

(3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

Cat. No. B5534378
M. Wt: 335.5 g/mol
InChI Key: FELCLGVGRFEMOT-OXQOHEQNSA-N
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Description

The compound of interest is part of a larger family of organic molecules often utilized in various chemical and pharmacological research areas. The structural specifics give it unique chemical and physical properties.

Synthesis Analysis

The compound's synthesis involves several key steps, including conjugate addition, N-deallylation, cyclization, and functionalization processes. These steps can lead to high diastereoselectivity, crucial for the compound's intended applications (Davies et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as IR, 1H NMR, and X-ray single crystal diffraction. This data provides information on the compound’s crystal system, space group, and conformational details, which are essential for understanding its chemical behavior (Linsha, 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound often include transformations such as asymmetric synthesis, which can lead to the creation of specific stereoisomers with distinct biological activities. The methodologies applied in these reactions are critical for producing compounds with high purity and yield (Shetty & Nelson, 1988).

properties

IUPAC Name

(3R,4R)-4-(2-methoxyethyl)-1-[(2-methoxy-5-propan-2-ylphenyl)methyl]-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-15(2)17-6-7-19(24-5)18(12-17)14-21-10-8-20(22,9-11-23-4)16(3)13-21/h6-7,12,15-16,22H,8-11,13-14H2,1-5H3/t16-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCLGVGRFEMOT-OXQOHEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=C(C=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

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